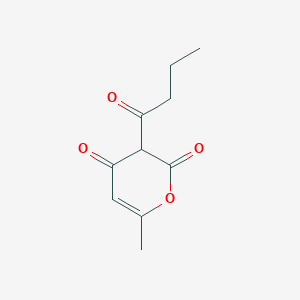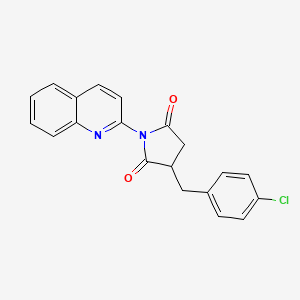
methyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate
Vue d'ensemble
Description
Methyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate, also known as PMB or N-(piperidin-1-ylsulfonyl)-4-methylbenzoic acid methyl ester, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a white crystalline powder with a molecular formula of C15H21NO4S and a molecular weight of 315.4 g/mol.
Mécanisme D'action
The mechanism of action of methyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate is not fully understood, but it is thought to work by inhibiting the production of pro-inflammatory cytokines and chemokines, as well as by modulating the activity of immune cells. methyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are important mediators of inflammation and pain.
Biochemical and Physiological Effects:
methyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate has been shown to have significant biochemical and physiological effects in various experimental models. In animal studies, methyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate has been shown to reduce inflammation and pain, as well as inhibit tumor growth. methyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate has also been shown to modulate the activity of immune cells, including T cells, B cells, and macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate in lab experiments is its high purity and stability. methyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using methyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate is its potential toxicity, which must be carefully monitored in experimental models.
Orientations Futures
There are several future directions for the research and development of methyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate. One area of interest is the potential use of methyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate as a treatment for autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. methyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate has also been investigated for its potential as a treatment for cancer, and further studies are needed to determine its efficacy in different types of cancer. Additionally, the mechanism of action of methyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate needs to be further elucidated to better understand its therapeutic potential.
Applications De Recherche Scientifique
Methyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate has been shown to have potential therapeutic applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. methyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate has also been investigated for its ability to modulate the immune system and its potential as a treatment for autoimmune diseases.
Propriétés
IUPAC Name |
methyl 4-methyl-3-piperidin-1-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-11-6-7-12(14(16)19-2)10-13(11)20(17,18)15-8-4-3-5-9-15/h6-7,10H,3-5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHCWACJRUMOCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methyl-3-piperidin-1-ylsulfonylbenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate](/img/structure/B5216969.png)

![N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5216988.png)

![N-(4-methylbenzyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5217028.png)

![5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5217039.png)

![(3aS*,5S*,9aS*)-2-(2-methoxyphenyl)-5-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5217054.png)
![{2-ethoxy-4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B5217055.png)
![2-[(3-cyclohexylpropanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5217059.png)
![(2R*,3R*)-3-[methyl(propyl)amino]-1'-(4-methyl-2-pyridinyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5217063.png)
![2-[(3-pyridinylcarbonyl)amino]ethyl 3,4-dimethoxybenzoate hydrochloride](/img/structure/B5217068.png)
